molecular formula C19H23F15N4O2P2 B14699348 1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine CAS No. 23081-40-5

1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine

Cat. No.: B14699348
CAS No.: 23081-40-5
M. Wt: 686.3 g/mol
InChI Key: QJJFMVLLZKHJMP-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine is a synthetic organophosphorus compound. It is characterized by the presence of a highly fluorinated carbon chain and four aziridine rings. The compound is notable for its unique structural features, which contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine typically involves the following steps:

    Formation of the Fluorinated Carbon Chain: The fluorinated carbon chain is synthesized through a series of fluorination reactions, often starting from a hydrocarbon precursor. Fluorinating agents such as sulfur hexafluoride or cobalt trifluoride are commonly used.

    Introduction of Phosphoryl Groups: The phosphoryl groups are introduced via phosphorylation reactions, typically using phosphorus oxychloride or phosphorus trichloride as reagents.

    Cyclization to Form Aziridine Rings: The final step involves the cyclization of the intermediate compound to form the aziridine rings. This is usually achieved through intramolecular nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the ring atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated carbon chain and aziridine rings enable it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetrahydrofuran
  • 1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetrahydropyridine

Uniqueness

1,1’,1’‘,1’‘’-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine is unique due to its combination of a highly fluorinated carbon chain and multiple aziridine rings. This structure imparts distinct chemical properties, such as high stability, resistance to degradation, and unique reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

CAS No.

23081-40-5

Molecular Formula

C19H23F15N4O2P2

Molecular Weight

686.3 g/mol

IUPAC Name

1-[aziridin-1-yl-[3-[bis(aziridin-1-yl)phosphoryl]-5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-pentadecafluoroundecyl]phosphoryl]aziridine

InChI

InChI=1S/C19H23F15N4O2P2/c20-13(21,14(22,23)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)34)11-12(42(40,37-6-7-37)38-8-9-38)1-10-41(39,35-2-3-35)36-4-5-36/h12H,1-11H2

InChI Key

QJJFMVLLZKHJMP-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(CCC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(N2CC2)N3CC3)N4CC4

Origin of Product

United States

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